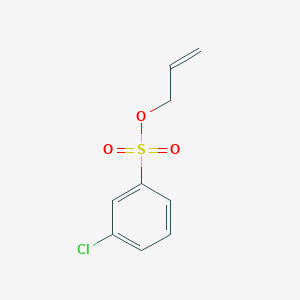
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 3-chlorobenzene-1-sulfonate moiety. This compound is of interest due to its unique chemical structure, which combines an allyl group with a chlorobenzene sulfonate, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with allyl alcohol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The chlorobenzene ring can undergo reduction to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of epoxides or diols from the allyl group.
Reduction: Formation of dechlorinated benzene derivatives.
Applications De Recherche Scientifique
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The allyl group can participate in various addition and oxidation reactions, providing versatility in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl benzene-1-sulfonate: Lacks the chlorine substituent on the benzene ring.
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate: Chlorine substituent at the para position instead of the meta position.
Prop-2-en-1-yl 3-bromobenzene-1-sulfonate: Bromine substituent instead of chlorine.
Uniqueness
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is unique due to the presence of the chlorine substituent at the meta position, which can influence the compound’s reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its para or ortho counterparts.
Propriétés
Numéro CAS |
33420-09-6 |
|---|---|
Formule moléculaire |
C9H9ClO3S |
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
prop-2-enyl 3-chlorobenzenesulfonate |
InChI |
InChI=1S/C9H9ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 |
Clé InChI |
BYLWIAOSJMQWCR-UHFFFAOYSA-N |
SMILES canonique |
C=CCOS(=O)(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

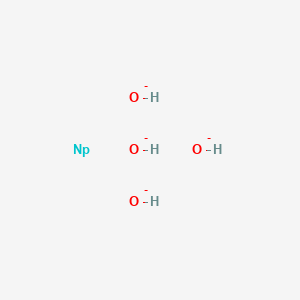
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
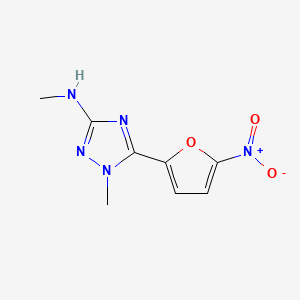



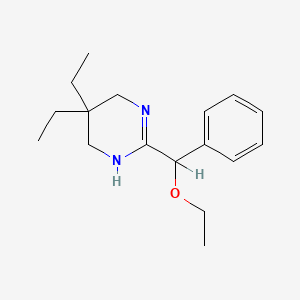
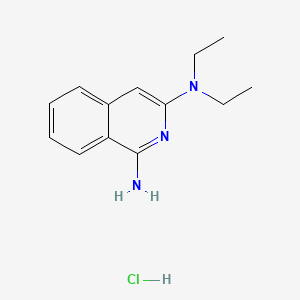
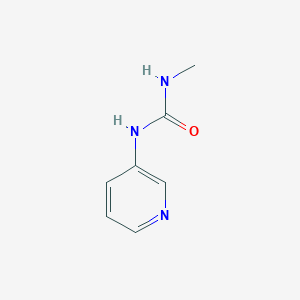
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
